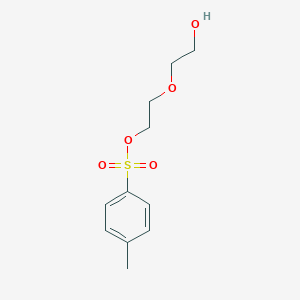

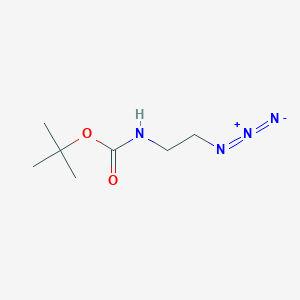

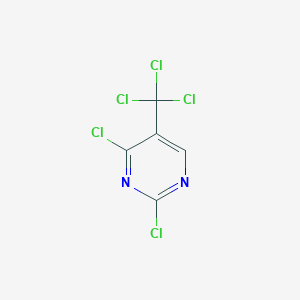

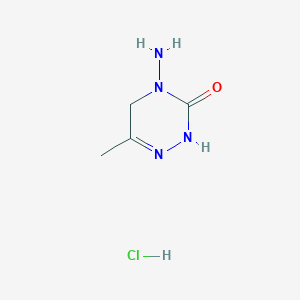

N,2-dimethoxy-N-methylacetamide

Übersicht

Beschreibung

N,2-dimethoxy-N-methylacetamide is a chemical compound that can be considered a derivative of N-methylacetamide (NMA). NMA itself is a simple amide and serves as a model for studying hydrogen bonding in peptides and protein interactions due to its structural similarity to the peptide bond . The compound , however, is not directly discussed in the provided papers, but its properties and behaviors can be inferred from studies on NMA and its derivatives.

Synthesis Analysis

The synthesis of N-methylacetamide derivatives can involve various chemical reactions.

Wissenschaftliche Forschungsanwendungen

Induction of Erythroid Differentiation

N,2-dimethoxy-N-methylacetamide and its derivatives have been explored for their role in inducing erythroid differentiation. Compounds like hexamethylene bisacetamide, related to N-methylacetamide, showed increased effectiveness in this process, especially in murine erythroleukemia cells (Reuben et al., 1976).

Metabolic Pathways

Studies have identified N-methylacetamide as a metabolite of dimethylacetamide, demonstrating its significance in metabolic pathways and biological transformation processes (Barnes & Ranta, 1972).

Molecular Aggregation Structures

Investigations into the aggregated structures of N-methylacetamide in solutions, like in 1,4-dioxane, have provided insights into molecular behavior and interactions, especially concerning monomer and dimer structures (Hiramatsu & Hamaguchi, 2002).

Molecular Mechanics Modeling

The study of the hydrogen-bonded N-methylacetamide dimer through molecular mechanics modeling has contributed to understanding intermolecular interactions and normal mode frequencies, vital for understanding molecular behaviors in various conditions (Qian, Mirkin, & Krimm, 1999).

Molecular Dynamics and Infrared Spectroscopy

Ab initio molecular dynamics simulations have been used to explore the infrared (IR) shifts in aqueous N-methylacetamide when binding to different cations. These studies provide insights into molecular interactions, especially in protein-like structures (Pluhařová et al., 2014).

Thermodynamic Properties

Extensive thermodynamic studies of N-methylacetamide have provided valuable information on phase behavior, vapor pressures, and heat capacities, essential for understanding the compound's behavior under different conditions (Štejfa et al., 2020).

Toxicokinetics and Biomarker Studies

N-methylacetamide has been studied as a biomarker of exposure to N,N-dimethyl acetamide, demonstrating its role in occupational health and toxicokinetics (Princivalle, Pasini, & Perbellini, 2010).

Eigenschaften

IUPAC Name |

N,2-dimethoxy-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c1-6(9-3)5(7)4-8-2/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFNOEDJHRRXTRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)COC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,2-dimethoxy-N-methylacetamide | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[3-(3-Fluoro-4-(piperazin-1-YL)phenyl)-2-oxooxazolidin-5-YL]methyl]acetamide](/img/structure/B178731.png)